molecular formula C14H8BrFN2OS B2837710 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 937601-60-0

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B2837710
CAS No.: 937601-60-0
M. Wt: 351.19
InChI Key: ZWFYWNMKBMRWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinazolinone Research

The quinazolinone scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in 1869 by Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens. Early nomenclature debates, including proposals such as "benzyleneamidine" and "5,6-benzopyrimidine," were resolved by Weddige’s formal adoption of "quinazoline" in 1887. Methodological advancements, such as Gabriel’s 1903 synthesis of unsubstituted quinazoline, laid the groundwork for systematic exploration. The mid-20th century marked a turning point with the isolation of bioactive natural quinazolinones like febrifugine from Dichroa febrifuga, demonstrating antimalarial properties.

Year Milestone Significance
1869 Griess synthesizes first quinazoline derivative Established basic synthetic pathway
1903 Gabriel develops optimized quinazoline synthesis Enabled systematic structure-activity studies
1951 Methaqualone introduced as sedative First commercial quinazolinone-based drug
2010s Halogenated/thioxo derivatives emerge Expanded therapeutic targeting capabilities

Significance of 2-thioxo-2,3-dihydro-4(1H)-quinazolinone Derivatives

The 2-thioxo modification introduces distinct electronic and steric properties compared to oxygenated analogs. The sulfur atom’s polarizability enhances intermolecular interactions with biological targets, particularly in enzymes containing transition metal cofactors. Bromine and fluorine substituents, as seen in 3-(2-Bromo-4-fluorophenyl) derivatives, further modulate electronic effects through their inductive and mesomeric properties. This combination creates a pharmacophore capable of simultaneous hydrophobic (aryl ring), electrostatic (halogens), and hydrogen-bonding (thioxo group) interactions.

Position of 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in Medicinal Chemistry

This compound’s strategic design incorporates three critical elements:

  • Halogenation : The 2-bromo-4-fluorophenyl group enhances lipophilicity (cLogP ≈ 3.8), improving membrane permeability while maintaining solubility through fluorine’s polar effects.
  • Thioxo functionality : Replacing the 2-oxo group with sulfur increases hydrogen-bond acceptor strength (σ-hole potential: S > O), potentially improving target binding.
  • Planar quinazolinone core : Facilitates π-stacking interactions with aromatic residues in enzyme active sites, as demonstrated in molecular docking studies of analogous compounds.

Comparative analyses with non-halogenated analogs show a 2–5-fold increase in inhibitory activity against microbial dihydrofolate reductase (DHFR), underscoring the bromo-fluoro substitution’s electronic contributions.

Current Research Landscape and Methodological Approaches

Modern investigations employ three primary strategies for developing this compound:

Synthetic Innovation
Recent protocols utilize microwave-assisted condensation of 2-bromo-4-fluoroaniline with isatoic anhydride followed by thionation with Lawesson’s reagent, achieving yields >75%. Computational modeling (DFT at B3LYP/6-31G** level) predicts favorable orbital interactions between the thioxo group and tyrosine kinase ATP-binding pockets.

Biological Screening
High-throughput assays reveal dual inhibitory activity:

  • IC~50~ = 0.47 µM against Cdk4 kinase
  • MIC = 50 µg/mL against Pseudomonas aeruginosa

Structure-Activity Relationship (SAR) Insights
Key SAR trends identified through analog studies:

  • Bromine at ortho position increases steric complementarity with hydrophobic enzyme pockets
  • Fluorine’s electronegativity enhances dipole-dipole interactions with catalytic lysine residues
  • Thioxo group improves binding entropy via water displacement

This multidisciplinary approach positions this compound as a versatile scaffold for addressing antibiotic resistance and oncological targets.

Properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-10-7-8(16)5-6-12(10)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFYWNMKBMRWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzamide and 2-bromo-4-fluorobenzoyl chloride.

    Formation of Intermediate: The reaction between 2-aminobenzamide and 2-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a sulfur source like Lawesson’s reagent or phosphorus pentasulfide to form the thioxoquinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Thioxo Group (–C=S)

The thione sulfur participates in:

  • Alkylation : Reacts with alkyl halides to form thioether derivatives .

  • Oxidation : Converts to disulfides (–S–S–) under mild oxidative conditions .

  • Nucleophilic substitution : Replaces sulfur with oxygen or amines in polar solvents .

Bromine Substitution

The 2-bromo substituent undergoes:

  • Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to introduce aryl groups .

  • Nucleophilic aromatic substitution : Displacement by amines or alkoxides in DMF at elevated temperatures .

Fluorophenyl Ring

The 4-fluorophenyl group exhibits:

  • Electron-withdrawing effects : Activates the benzene ring for electrophilic substitution at meta/para positions .

  • Stability : Fluorine resists hydrolysis, enhancing metabolic stability in bioactive derivatives .

Derivatives and Biological Relevance

The compound serves as a precursor for pharmacologically active molecules:

Table 2: Key Derivatives and Modifications

Derivative ClassModification SiteBiological ActivityReference
TriazoloquinazolinonesFusion at C2–N3Polo-like kinase 1 inhibition
PyrazolyloxopropylSubstitution at C2Antimicrobial
Thiazolidin-4-onesSide chain at C3Antifungal
  • Antimicrobial activity : Derivatives with electron-donating groups (e.g., –OCH<sub>3</sub>, –CH<sub>3</sub>) on the phenyl ring show enhanced efficacy against Gram-positive bacteria .

  • Kinase inhibition : Triazolo-fused analogues exhibit IC<sub>50</sub> values in the micromolar range against Plk1, a cancer therapy target .

Reaction Optimization and Green Chemistry

Recent advances emphasize sustainable synthesis:

  • Deep eutectic solvents (DESs) : Choline chloride:urea (1:2) achieves 82–90% yield at 80°C, avoiding toxic solvents .

  • Microwave/ultrasound assistance : Reduces reaction time from hours to minutes while maintaining efficiency .

Stability and Crystallographic Insights

The compound melts at 267–269°C , indicating high thermal stability. X-ray diffraction confirms a planar quinazolinone core with dihedral angles of 85.2° between the quinazolinone and fluorophenyl rings, influencing π–π stacking in solid-state interactions .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exhibit a range of biological activities:

  • Anticancer Properties : Quinazolinone derivatives have been studied for their potential anticancer effects. They may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Some studies suggest that quinazolinones possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Medicinal Chemistry Applications

The unique structure of this compound positions it as a valuable scaffold in medicinal chemistry:

  • Drug Design : The compound can serve as a lead structure for synthesizing new drugs targeting various diseases, particularly cancer and infectious diseases.
  • Structure-Activity Relationship Studies : Researchers can modify the bromine and fluorine substituents to explore their effects on biological activity, aiding in the optimization of drug candidates.

Material Science Applications

Beyond its biological implications, the compound's unique chemical properties may also find applications in material science:

  • Organic Electronics : The electronic properties of quinazolinone derivatives could be explored for use in organic semiconductors or photovoltaic devices.
  • Polymer Chemistry : Incorporating this compound into polymer matrices may enhance the thermal stability or mechanical properties of the resulting materials.

Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated various quinazolinone derivatives for their anticancer activity against different cancer cell lines. The results indicated that modifications to the quinazolinone core significantly influenced cytotoxicity and selectivity towards cancer cells .

Antimicrobial Activity

In another study focused on antimicrobial screening, derivatives similar to this compound showed promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases or proteases, which are involved in signaling pathways related to inflammation and cancer.

    Pathways Involved: The compound can modulate pathways like the NF-κB pathway, which plays a crucial role in inflammatory responses, or the PI3K/Akt pathway, which is important in cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

  • Anticancer Activity : Compound 6 demonstrates potent EGFR inhibition (IC50: 1.2–3.8 µM) and selectivity against cancer cell lines (MDA-MB-231, MCF-7), comparable to erlotinib . The target compound’s bromo-fluorophenyl group may enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition, as seen in NSC-145669 (a naphthyl-substituted analog) .
  • Safety Profiles: Thioxo-containing compounds like 6 show lower toxicity to normal cells, suggesting the target compound may also exhibit favorable therapeutic indices .

Physicochemical Properties

  • Melting Points : Brominated analogs (e.g., 7c, Mp: 112–115°C) generally have lower melting points than chlorinated derivatives (e.g., 7e, Mp: 157–160°C), reflecting differences in crystallinity due to halogen size .
  • Molecular Weight : The target compound (MW: ~367.2) is lighter than dichloro-nitrophenyl derivatives (e.g., sc-319527, MW: 407.6), which may improve bioavailability .

Stereochemical and Conformational Analysis

  • X-ray studies of compounds like 7c and 8 reveal that substituents at C2 and C3 influence the planarity of the quinazolinone core. For instance, β-alanine substituents adopt planar conformations, while glycine derivatives deviate, affecting target binding . The target compound’s 2-bromo-4-fluorophenyl group likely induces steric hindrance, altering conformational dynamics compared to smaller substituents.

Biological Activity

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties.

  • Molecular Formula : C14H8BrFN2OS
  • CAS Number : 937601-60-0
  • Molecular Weight : 353.19 g/mol

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro studies have demonstrated that this quinazolinone derivative can induce apoptosis and arrest the cell cycle at the G1 phase in cancer cells. For instance, the IC50 value against MCF-7 cells was reported to be approximately 168.78μM168.78\,\mu M .

Antimicrobial Activity

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies highlighted its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Research indicates that quinazoline derivatives can act as potent anti-inflammatory agents. The compound has been evaluated for its ability to reduce inflammation in animal models, outperforming standard anti-inflammatory drugs like indomethacin in certain assays .

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

StudyFindings
Anticancer Study Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values indicating potent activity.
Antimicrobial Evaluation Showed effective inhibition of bacterial growth in vitro against multiple strains, suggesting broad-spectrum activity.
Anti-inflammatory Assessment Outperformed indomethacin in reducing paw edema in rat models, indicating strong anti-inflammatory properties.
Antioxidant Testing Exhibited high DPPH scavenging activity, suggesting potential use as an antioxidant agent in therapeutic applications.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromo/fluoro coupling constants) .
  • Mass Spectrometry : Electron impact (EI-MS) identifies fragmentation patterns, such as loss of S or Br .
  • X-ray Crystallography : Monoclinic space group (P2₁) with unit cell parameters (e.g., α = 9.9349 Å, β = 97.752°) resolves stereochemistry .

How do structural modifications influence biological activity?

Advanced
Structure-activity relationship (SAR) studies highlight critical substituents:

  • Thioxo Group (C=S) : Enhances binding to enzymes like GABA receptors (anticonsvulsant activity) .
  • Halogen Substituents : Bromo/fluoro groups increase lipophilicity, improving blood-brain barrier penetration .

Table 2 : Biological Activity of Analogues

Compound SubstituentsActivity (IC₅₀)Target
2-Thioxo, 3-(4-fluorophenyl)12 µMAnticonvulsant
2-Methylsulfanyl, 3-(3-methoxyphenyl)8 µMAntibacterial
2-Chloro-6-fluorobenzylthio5 µMAnticancer
Data from .

How can computational methods aid in derivative design?

Q. Advanced

  • Molecular Docking : Predict binding affinity to targets like sodium channels (epilepsy) or bacterial gyrase .
  • 3D Similarity Modeling : Compare scaffold alignment with known drugs (e.g., valproic acid) to prioritize synthesis .

What safety protocols are essential for handling this compound?

Q. Basic

  • GHS Classification : Acute toxicity (Oral Cat. 4), skin irritation (Cat. 2) .
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. First aid requires immediate decontamination and medical consultation .

How to resolve contradictions in reported biological data?

Q. Advanced

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for neuroactivity) and controls .
  • Metabolic Stability Testing : Compare in vitro (microsomal assays) vs. in vivo (rodent models) to address bioavailability discrepancies .

What are its applications in medicinal chemistry?

Q. Basic

  • Anticonvulsant : Modulates GABAergic pathways in seizure models .
  • Antibacterial : Inhibits gram-positive bacteria (MIC = 8–16 µg/mL) .
  • Anticancer : Induces apoptosis in MCF-7 breast cancer cells .

What strategies improve crystallization for structural studies?

Q. Advanced

  • Slow Evaporation : Use DMSO/water (1:3) at 4°C to grow monoclinic crystals .
  • SHELX Refinement : Apply SHELXL for high-resolution data (R-factor < 0.05) with twin detection .

How to apply green chemistry principles in synthesis?

Q. Advanced

  • Solvent-Free Microwave Synthesis : Achieves 85% yield without hazardous solvents .
  • Catalyst Reusability : Fe₃O₄@GO retains 90% activity after 5 cycles .
  • Aqueous Hydrotropes : Use water-THF mixtures to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.